molecular formula C22H21N3O2S2 B11433132 3-(4-methoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-methoxyphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11433132
M. Wt: 423.6 g/mol
InChI Key: HYTUDNHRGOEBPX-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl and 4-(methylsulfanyl)phenyl derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyridothiadiazine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-(4-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    4-METHOXYPHENYL derivatives: Compounds with similar aromatic structures and functional groups.

    METHYLSULFANYL derivatives: Compounds containing the methylsulfanyl group, which can exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 3-(4-METHOXYPHENYL)-8-[4-(METHYLSULFANYL)PHENYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its combination of functional groups and the pyridothiadiazine core, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H21N3O2S2

Molecular Weight

423.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H21N3O2S2/c1-27-17-7-5-16(6-8-17)24-13-25-21(26)11-19(20(12-23)22(25)29-14-24)15-3-9-18(28-2)10-4-15/h3-10,19H,11,13-14H2,1-2H3

InChI Key

HYTUDNHRGOEBPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)SC

Origin of Product

United States

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